

# Spectroscopic Profile of Ethyl 2-bromo-4-methylthiazole-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-bromo-4-methylthiazole-5-carboxylate

Cat. No.: B182004

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-bromo-4-methylthiazole-5-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

## Spectroscopic Data Summary

The structural integrity and purity of synthesized **Ethyl 2-bromo-4-methylthiazole-5-carboxylate** can be confirmed through a combination of spectroscopic techniques. The key data points are summarized in the tables below.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

### Table 3: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Interpretation
Data available as a spectrum, peak list not provided in search results	

### Table 4: Mass Spectrometry (MS) Data

m/z	Interpretation
Data not available in search results	

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

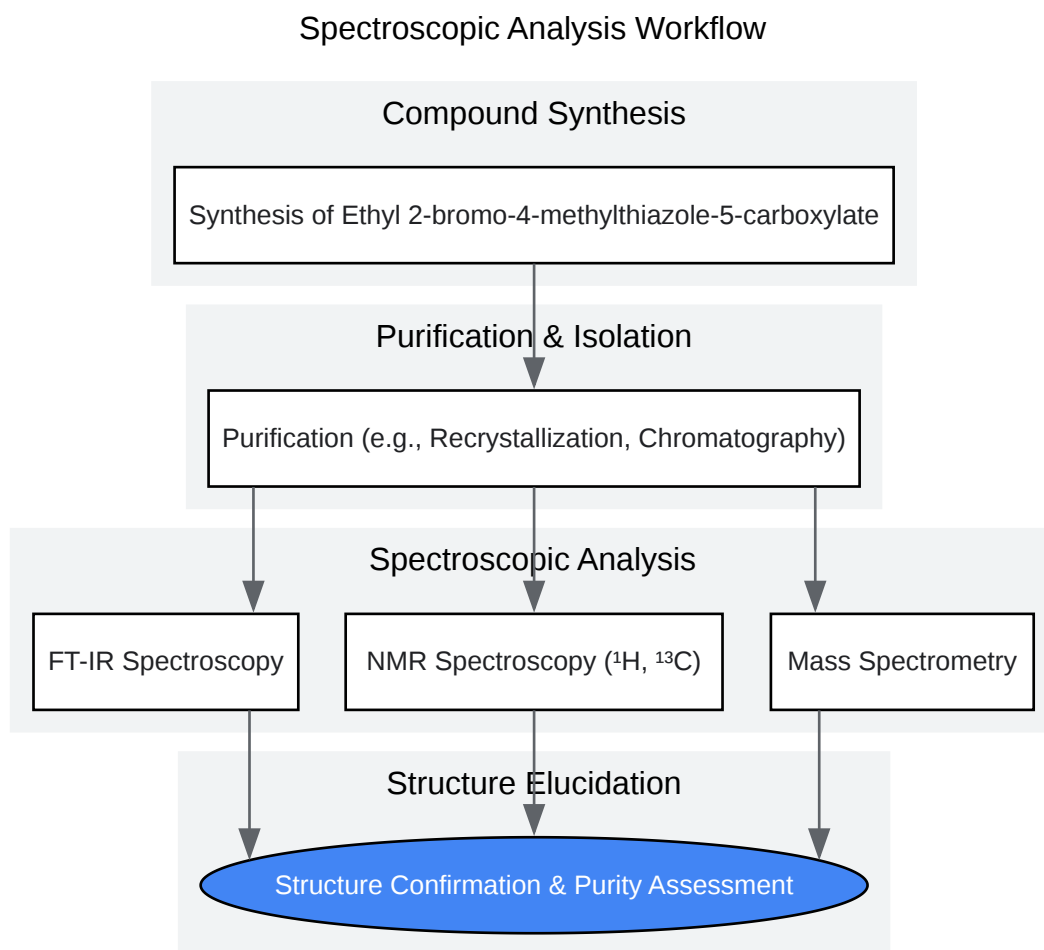
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin, transparent disk.

## Mass Spectrometry (MS)

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like **Ethyl 2-bromo-4-methylthiazole-5-carboxylate**.



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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

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